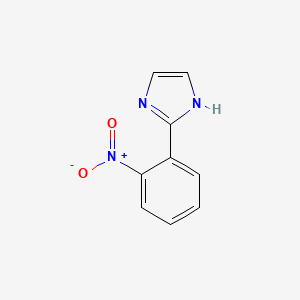

2-(2-nitrophenyl)imidazole

Beschreibung

Contextualizing Imidazole (B134444) Derivatives in Contemporary Chemical and Biomedical Sciences

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in medicinal chemistry. ajrconline.orgjchemrev.com Its derivatives are integral to a vast array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. jchemrev.commdpi.com The unique structural features of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a privileged scaffold in drug design. ajrconline.orgnih.gov This versatility has led to the development of numerous imidazole-containing drugs with applications as antifungal, antibacterial, anticancer, and anti-inflammatory agents. clinmedkaz.orgsapub.org The imidazole nucleus is a key component of many natural products, such as the amino acid histidine, histamine (B1213489), and purines, further highlighting its biological significance. mdpi.comijpbs.com The continuous exploration of imidazole derivatives in contemporary chemical and biomedical sciences underscores their enduring importance and therapeutic potential. nih.gov

Significance of the 2-(2-nitrophenyl)imidazole Scaffold in Modern Research

Among the diverse family of imidazole derivatives, the 2-(2-nitrophenyl)imidazole scaffold has garnered considerable attention in modern research. This specific structural motif, characterized by a nitrophenyl group attached to the second position of the imidazole ring, exhibits a range of interesting chemical and biological properties. The presence of the nitro group, an electron-withdrawing moiety, significantly influences the electronic characteristics of the imidazole ring, impacting its reactivity and potential biological interactions. ontosight.ai

Research has demonstrated that 2-(2-nitrophenyl)imidazole and its derivatives serve as valuable intermediates in the synthesis of more complex heterocyclic systems. For instance, they are precursors for the synthesis of 5,6-dihydrobenzo mdpi.comnih.govimidazo[1,2-c]quinazolines, a class of compounds with noted pharmacological and biological activities. rsc.orgrsc.org The synthesis of these derivatives often involves the reduction of the nitro group, followed by cyclization reactions. rsc.orgrsc.org

Furthermore, the 2-(2-nitrophenyl)imidazole scaffold has been explored for its potential in various biological applications. Studies have investigated its role in the development of novel therapeutic agents, including those with anti-inflammatory and antifungal properties. nih.gov The substitution pattern on both the imidazole and the nitrophenyl rings can be readily modified, allowing for the creation of a library of compounds with diverse and tunable properties. This structural flexibility makes 2-(2-nitrophenyl)imidazole a promising platform for the discovery of new bioactive molecules.

Scope and Research Focus of the Review

This review focuses specifically on the chemical compound 2-(2-nitrophenyl)imidazole and its closely related derivatives. The primary objective is to provide a comprehensive overview of the academic research centered on this scaffold. The review will delve into the synthetic methodologies employed for its preparation and the exploration of its chemical and biological properties. Key areas of focus will include its use as a building block in organic synthesis and its evaluation in various biological assays. This review will not cover dosage, administration information, or safety and adverse effect profiles.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-nitrophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)8-4-2-1-3-7(8)9-10-5-6-11-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJHPXADNMJLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356269 | |

| Record name | 2-(2-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4205-06-5 | |

| Record name | 2-(2-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Nitrophenyl Imidazole and Its Analogues

Classical and Conventional Synthetic Routes for Imidazoles

Traditional methods for synthesizing the imidazole (B134444) core have been established for over a century and often involve multi-step reactions or one-pot cyclocondensations.

Multi-step Chemical Reactions for Imidazole Core Formation

The fundamental synthesis of the imidazole ring was first reported by Heinrich Debus in 1858, using glyoxal, formaldehyde, and ammonia (B1221849). nih.gov This and other classical methods, such as the Radziszewski, Wallach, Marckwald, and Van Leusen syntheses, form the bedrock of imidazole chemistry. researchgate.netrsc.orgresearchgate.net These approaches, while foundational, can be limited by factors such as low yields, poor regioselectivity, and a lack of tolerance for certain functional groups. rsc.org For instance, the Debus-Radziszewski synthesis and its modifications involve the multi-component reaction of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, and remain one of the most widely used methods for preparing tri- and tetra-substituted imidazoles. researchgate.net

Direct Cyclocondensation Approaches for 2-(2-nitrophenyl)imidazole Derivatives

A more direct and efficient approach to synthesizing 2-(2-nitrophenyl)imidazole derivatives involves a one-pot, three-component cyclocondensation. This method typically uses a 1,2-dicarbonyl compound (like benzil), 2-nitrobenzaldehyde (B1664092), and an ammonia source (commonly ammonium (B1175870) acetate). ut.ac.irthieme-connect.de The reaction is often carried out in a suitable solvent, such as acetic acid, under reflux conditions. ut.ac.irthieme-connect.de For example, the synthesis of 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole is achieved by refluxing a solution of benzil (B1666583), 2-nitrobenzaldehyde, and ammonium acetate (B1210297) in acetic acid for several hours. thieme-connect.de This one-pot strategy is a hallmark of multicomponent reactions (MCRs), which are valued for their efficiency in creating complex molecules from simple precursors in a single step. derpharmachemica.com

Synthetic Routes from Key Starting Materials

Specific precursors can be employed to target the synthesis of 2-(2-nitrophenyl)imidazole and its analogues.

From 2-mercaptoimidazole (B184291) and 2-chloronitrobenzene: An analogue, 2-[(2-nitrophenyl)thio]-1H-imidazole, can be synthesized by reacting 2-mercaptoimidazole with 2-chloronitrobenzene. prepchem.com The reaction is typically performed in ethanol (B145695) with a base like sodium methoxide (B1231860) and heated under reflux. This method yielded the product as yellow rods with a total yield of 87%. prepchem.com

From o-phenylenediamines and nitrobenzaldehyde: Benzimidazole (B57391) derivatives, which are important structural analogues, are commonly synthesized via the condensation of o-phenylenediamines with aldehydes. acgpubs.orgnih.gov The reaction of o-phenylenediamine (B120857) with 2-nitrobenzaldehyde can selectively produce 2-(2-nitrophenyl)-1H-benzo[d]imidazole. acgpubs.org One green chemistry approach uses an onion extract as a catalyst in an ethanol-water solvent system at room temperature, yielding the product in 84% yield. acgpubs.org Another method for synthesizing 1-(2-nitrobenzyl)-2-(2-nitrophenyl)-1H-benzo[d]imidazole involves the direct one-pot cyclocondensation of o-phenylenediamine with 2-nitrobenzaldehyde. lookchem.comijfmr.com

From 2-nitrobenzaldehyde: This aldehyde is a crucial starting material in many syntheses of 2-(2-nitrophenyl)imidazole derivatives. It is frequently used in multicomponent reactions. For instance, it can be reacted with benzil and ammonium acetate in refluxing acetic acid to form 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole. ut.ac.irthieme-connect.de Similarly, reacting 2-nitrobenzaldehyde with 9,10-phenanthraquinone, aniline, and ammonium acetate in glacial acetic acid produces the analogous 2-(2-nitrophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole. iglobaljournal.com

Table 1: Synthesis of 2-(2-nitrophenyl)imidazole and Analogues from Key Starting Materials

| Starting Materials | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-mercaptoimidazole, 2-chloronitrobenzene | 2-[(2-Nitrophenyl)thio]-1H-imidazole | Sodium methoxide, ethanol, reflux | 87% | prepchem.com |

| o-phenylenediamine, 2-nitrobenzaldehyde | 2-(2-nitrophenyl)-1H-benzo[d]imidazole | Onion extract, ethanol/water, room temp., 24h | 84% | acgpubs.org |

| Benzil, 2-nitrobenzaldehyde, Ammonium acetate | 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole | Acetic acid, reflux, 4h | Not specified | thieme-connect.de |

| 9,10-phenanthraquinone, 2-nitrobenzaldehyde, Aniline, Ammonium acetate | 2-(2-nitrophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole | Glacial acetic acid, reflux, 3h | Not specified | iglobaljournal.com |

Advanced and Green Synthetic Techniques

To overcome the limitations of classical methods, advanced synthetic techniques focusing on efficiency, speed, and environmental friendliness have been developed.

Microwave-Assisted Synthesis of 2-(2-nitrophenyl)imidazole Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. aip.orgjocpr.com The synthesis of 2,4,5-triaryl-substituted imidazoles, including 2-(2-nitrophenyl) derivatives, has been successfully achieved using this technology. aip.org In one example, the reaction of benzil, 2-nitrobenzaldehyde, and ammonium acetate was carried out under microwave irradiation (280W) for just 5 minutes in the presence of a catalyst, yielding 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole with a 92% yield. aip.org Another study reported the microwave-assisted cleavage of 2-(p-nitrophenyl)imidazo[1,2-a]pyrimidine to afford the corresponding 2-amino-1H-imidazole in 64% yield. msu.ru These methods are often highlighted for being eco-friendly and efficient. aip.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product | Method | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole | Conventional (Reflux) | Acetic acid | 4 hours | Not specified | thieme-connect.de |

| Microwave-Assisted | HISA catalyst, ethanol, 280W | 5 minutes | 92% | aip.org | |

| 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | Conventional (Reflux) | Acetic acid | 5-8 hours | 80% | rasayanjournal.co.in |

| Microwave-Assisted | Glyoxylic acid, solvent-free | 2 minutes | 90% | rasayanjournal.co.in |

Catalytic Approaches in 2-(2-nitrophenyl)imidazole Synthesis

The use of catalysts is central to many modern synthetic protocols for imidazoles, enabling reactions to proceed under milder conditions with greater efficiency. A wide array of catalysts has been reported for the synthesis of 2,4,5-trisubstituted imidazoles, which can be applied to create 2-(2-nitrophenyl)imidazole derivatives.

Acid Catalysis: Simple and economic catalysts like citric acid have been used for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. The reaction between a 1,2-dicarbonyl compound, an aromatic aldehyde like 2-nitrobenzaldehyde, and ammonium acetate proceeds in the presence of citric acid to give products in good yields. derpharmachemica.com The yield for 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole using this method was 65%. derpharmachemica.com

Metal Salt Catalysis: Various metal salts have proven effective. Yttrium nitrate (B79036) hexahydrate {Y(NO3)3·6H2O} has been used as a catalyst in solvent-free conditions for the multi-component synthesis of polysubstituted imidazoles. semanticscholar.org Lanthanum chloride (LaCl3) serves as an efficient catalyst for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes under mild conditions. nih.gov Additionally, a series of metal chloride hydrates have been investigated as Lewis acid catalysts, with MnCl2·4H2O showing excellent results for the synthesis of triarylimidazoles from benzil, an aldehyde, and ammonium acetate. researchgate.net

Green Catalysis: In line with the principles of green chemistry, researchers have explored environmentally benign catalysts. The water extract of an onion has been successfully used as a green catalyst for the selective production of 2-substituted benzimidazole derivatives. acgpubs.org

Table 3: Catalytic Syntheses of 2-(2-nitrophenyl)imidazole and Analogues

| Product | Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazole | Citric acid | Benzil, 2-Nitrobenzaldehyde, Ammonium acetate | Ethanol, reflux | 65% | derpharmachemica.com |

| 2-(2-nitrophenyl)-1H-benzo[d]imidazole | Onion extract | o-phenylenediamine, 2-nitrobenzaldehyde | Ethanol/Water, RT | 84% | acgpubs.org |

| 2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazole | MnCl2·4H2O | Benzil, 2-Nitrobenzaldehyde, Ammonium acetate | Ethanol, 50°C | 96% | researchgate.netnih.gov |

| 2-substituted benzimidazoles | Lanthanum chloride (10 mol%) | o-phenylenediamine, Aldehydes | Acetonitrile, RT | Good to excellent | nih.gov |

Copper-Catalyzed Oxidative Coupling and Multicomponent Reactions

Copper catalysis is a prominent method for forming C-N and C-C bonds essential for the imidazole ring system. Copper-catalyzed multicomponent reactions (MCRs) provide a rapid and efficient pathway to highly substituted imidazoles. A notable example is the synthesis of 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole. This reaction is achieved by refluxing benzoin (B196080), 2-nitrobenzaldehyde, and ammonium acetate in butanol with copper(I) iodide (CuI) as the catalyst. rsc.org This process demonstrates the utility of copper catalysts in constructing the imidazole core with an aryl substituent at the 2-position. rsc.org The reaction proceeds in a short time and results in excellent yields. rsc.org

The general applicability of copper catalysis extends to the Chan-Lam coupling, an oxidative coupling of arylboronic acids with N-H containing heterocycles like imidazole. doi.orgorganic-chemistry.org These reactions can be performed in water using surfactants to facilitate the coupling, representing a greener synthetic route. doi.org For instance, the use of a [Cu(OH)·TMEDA]₂Cl₂ complex effectively catalyzes the intermolecular coupling of arylboronic acids with imidazoles at room temperature under an oxygen atmosphere, yielding N-arylimidazoles. organic-chemistry.orgacs.org Mechanistic studies suggest these aerobic couplings proceed via an "oxidase"-type mechanism involving the oxidation of Cu(I) to Cu(II), which then promotes the N-N or C-N coupling step. rsc.org

| Reactant 1 | Reactant 2 | Nitrogen Source | Catalyst | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|---|

| Benzoin | 2-Nitrobenzaldehyde | Ammonium Acetate | CuI (15 mol%) | Butanol | Reflux | 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole | 88% |

Zinc/Water-Mediated Reductive Cyclization Processes

Zinc-mediated reactions offer an effective method for the reductive cyclization of nitroarenes, a key step in synthesizing various heterocyclic compounds. A one-pot tandem approach has been developed for the synthesis of 5,6-dihydrobenzo organic-chemistry.orgjcchems.comimidazo[1,2-c]quinazolines starting from 2-(2-nitrophenyl)-1H-benzo[d]imidazoles and aldehydes. rsc.orgresearchgate.net This process utilizes a Zn/H₂O system for the reductive cyclization, which is characterized by its use of inexpensive and readily available materials in a simple, green, and efficient protocol. rsc.org

The utility of zinc as a reductant for nitro groups is a well-established principle. nih.gov In the Reissert reaction, for example, zinc is traditionally used to reduce a nitro group to an aniline, which then participates in an intramolecular cyclization. nih.gov More modern protocols employ zinc in combination with acids like methanesulfonic acid (MsOH) to achieve reductive cyclization under mild conditions, which is useful for preparing 2-aryl benzoxazoles from ortho-nitro phenols. ias.ac.in This strategy highlights the potential for applying zinc-mediated reduction to the nitro group of 2-(2-nitrophenyl)imidazole to generate an amino group, which can then be used in subsequent cyclization reactions. rsc.orgias.ac.in The use of zinc powder in aqueous media for reductive amination is considered a green alternative to methods employing complex hydrides. beilstein-journals.org

Ruthenium-Catalyzed Syntheses

Ruthenium catalysts have been employed in various synthetic strategies to produce substituted imidazoles and related fused heterocyclic systems. One approach involves the bifunctionalization of alkynes using a ruthenium carbonyl catalyst to form an intermediate that, upon reaction with a nitrogen source like ammonium carbonate, yields monosubstituted imidazoles. nih.govscispace.com This method tolerates both electron-withdrawing and electron-donating groups on aromatic rings. nih.govscispace.com

Furthermore, ruthenium(II) catalysis enables the annulation of 2-arylimidazoles with arylglyoxals to synthesize novel 5-hydroxyimidazo[2,1-a]isoquinolin-6(5H)-ones. researchgate.net This reaction proceeds via an imidazole-directed ortho-dicarbonylation followed by a nucleophilic cyclization. researchgate.net Ruthenium nanoparticles supported by phosphine (B1218219) ligands have also been shown to catalyze the synthesis of substituted imidazoles from α-diketones. acs.org Another strategy involves the Ru(II)-catalyzed [3 + 2] spiroannulation of 2H-imidazoles with alkynoates, demonstrating the versatility of ruthenium in constructing complex imidazole-containing spirocycles. acs.org

Lewis Acid Catalysis in Imidazole Formation

Lewis acid catalysis is a powerful tool for promoting the synthesis of substituted imidazoles, particularly in multicomponent reactions. wikipedia.org Various Lewis acids, including metal chlorides and triflates, have been shown to be effective. For instance, a study investigating a series of metal chloride hydrates found that SnCl₂·2H₂O was highly efficient for the synthesis of 2,4,5-triarylimidazoles from benzil, an aldehyde, and ammonium acetate in ethanol. scielo.br When benzoin was used as the starting material, CeCl₃·7H₂O proved to be the more effective catalyst. scielo.br

More recently, silica-supported lanthanum trifluoroacetate (B77799) and trichloroacetate (B1195264) have been developed as efficient, reusable, and water-compatible heterogeneous Lewis acid catalysts. nih.govrsc.org These catalysts promote the one-pot, solvent-free synthesis of 2,4,5-triarylimidazoles under mild conditions (70 °C), affording high yields in short reaction times. nih.govrsc.org The use of chiral N,N'-dioxide-lanthanide complexes as Lewis acids has also been explored in asymmetric reactions of 2-acyl imidazoles, indicating the potential for stereoselective transformations. springernature.com

One-Pot Multicomponent Reactions for Substituted Imidazoles

One-pot multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate molecular complexity in a single step. irost.ir The synthesis of substituted imidazoles is frequently achieved using three- or four-component strategies. organic-chemistry.orgtandfonline.com

A common approach is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and two equivalents of ammonia (often from ammonium acetate). A wide range of catalysts have been developed to promote this reaction, including zeolites, ionic liquids, and various Lewis acids. irost.irufms.br For example, a copper-catalyzed MCR using benzoin or benzil with various aldehydes and ammonium acetate provides a rapid route to 2,4,5-trisubstituted imidazoles, including the 2-(2-nitrophenyl) derivative. rsc.org Similarly, urea/hydrogen peroxide has been used as a green and inexpensive catalyst for the synthesis of trisubstituted imidazoles in refluxing ethanol. jcchems.com These methods offer significant advantages, including simple work-up procedures, high yields, and the use of readily available starting materials. organic-chemistry.orgjcchems.com

| Catalyst | Reactants | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| CuI | Benzoin, Aldehyde, NH₄OAc | Refluxing Butanol | Rapid, high yields for 2-aryl imidazoles | rsc.org |

| La(OCOCF₃)₃/SiO₂ | Benzil, Aldehyde, NH₄OAc | Solvent-free, 70 °C | Reusable, green Lewis acid catalyst | nih.govrsc.org |

| Urea/Hydrogen Peroxide (UHP) | Benzil, Aldehyde, NH₄OAc | Refluxing Ethanol | Inexpensive, green protocol | jcchems.com |

| Zeolite (Analcime) | Benzil, Aldehyde, NH₄OAc | Solvent-free, Microwave | Ecofriendly, reusable solid catalyst, short reaction times | irost.ir |

| SnCl₂·2H₂O | Benzil, Aldehyde, NH₄OAc | Refluxing Ethanol | Mild and inexpensive Lewis acid | scielo.br |

Functionalization and Derivatization Strategies for 2-(2-nitrophenyl)imidazole

Once the 2-(2-nitrophenyl)imidazole core is synthesized, it can be further modified through various functionalization reactions to produce a diverse range of derivatives.

Nucleophilic Substitution Reactions

The imidazole ring and the nitrophenyl group of 2-(2-nitrophenyl)imidazole are both susceptible to nucleophilic substitution reactions, allowing for a wide range of derivatizations.

One example is the N-alkylation of the imidazole ring. The reaction of 2-(2-nitrophenyl)-1H-imidazole with methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH) in dimethylformamide (DMF) yields 1-methyl-2-(2-nitrophenyl)-1H-imidazole. prepchem.com This reaction proceeds by deprotonation of the imidazole N-H, followed by nucleophilic attack of the resulting imidazolide (B1226674) anion on the alkyl halide. prepchem.com

Another type of nucleophilic substitution involves the displacement of a suitable leaving group on the phenyl ring or the imidazole ring. A direct synthesis of 2-[(2-nitrophenyl)thio]-1H-imidazole has been reported via the reaction of 2-mercaptoimidazole with 2-chloronitrobenzene in the presence of sodium methoxide in ethanol. prepchem.com In this SₙAr (nucleophilic aromatic substitution) reaction, the thiolate anion generated from 2-mercaptoimidazole acts as the nucleophile, displacing the chloride on the electron-deficient nitro-activated benzene (B151609) ring. prepchem.com Additionally, the concept of nucleophilic substitution of hydrogen (SₙH) has been applied to imidazole derivatives, where a nucleophile can directly replace a hydrogen atom on the electron-deficient ring system, often facilitated by an oxidizing agent. researchgate.net

Oxidation Reactions

Oxidation reactions are a key method for the synthesis and modification of imidazole derivatives. For instance, 2-(4-nitrophenyl)-1H-imidazole can undergo oxidation to form imidazolone (B8795221) derivatives. A common approach involves the use of oxidizing agents to transform the imidazole ring.

In a broader context, the oxidation of 2-imidazolines can lead to the formation of the corresponding imidazoles. Some p-nitrophenyl-substituted 2-imidazolines, synthesized through a multicomponent reaction, have been observed to undergo air oxidation to yield the respective imidazoles. acs.orgvu.nl This suggests a potential pathway for the synthesis of nitrophenyl-substituted imidazoles from their less aromatic precursors.

Furthermore, oxidative cross-coupling reactions have been utilized for the functionalization of related heterocyclic systems like imidazo[1,2-a]pyridines, indicating the potential for similar strategies to be applied to 2-(2-nitrophenyl)imidazole. researchgate.net

Electrophilic Aromatic Substitution on Imidazole Rings

The imidazole ring is susceptible to electrophilic attack, a characteristic that is exploited for its functionalization. uobabylon.edu.iq The position of substitution is influenced by the reaction conditions and the substituents already present on the ring. Generally, electrophilic substitution on the imidazole ring of imidazo[1,2-a]pyridines, a related bicyclic system, readily occurs at the C-3 position due to its electron-rich nature. researchgate.net This suggests that the C-4 and C-5 positions of the imidazole ring in 2-(2-nitrophenyl)imidazole would be the likely sites for electrophilic attack.

Nitration is a classic example of electrophilic aromatic substitution. Imidazole itself can be nitrated using a mixture of nitric acid and sulfuric acid to yield 4-nitroimidazole (B12731) and 5-nitroimidazole. uobabylon.edu.iq The presence of the electron-withdrawing nitro group on the phenyl ring in 2-(2-nitrophenyl)imidazole would likely influence the regioselectivity of further substitutions on the imidazole core. The nitro groups can activate the aromatic system towards further electrophilic substitutions. evitachem.com For 2-(4-nitrophenyl)-1H-imidazole hydrochloride, the electron-withdrawing nitro group at the 4-position of the phenyl ring activates the aromatic system for electrophilic substitution, for instance, at the position para to the nitro group.

Halogenation, another electrophilic substitution, can also be performed on the imidazole ring. For example, imidazole can be brominated to form 2,4,5-tribromoimidazole (B189480) or iodinated to yield 2,4,5-triiodoimidazole (B157059) under appropriate conditions. uobabylon.edu.iq

Regioselective Functionalization of Imidazole Ring Positions (e.g., C-3)

The regioselective functionalization of the imidazole ring is crucial for the synthesis of specific isomers with desired biological activities. The C-3 position of imidazo[1,2-a]pyridines is particularly susceptible to attack by electrophiles and free radicals due to its high electron density. researchgate.net A variety of methods have been developed for the C-3 functionalization of this scaffold, including amination, sulfonylation, formylation, carbonylation, arylation, and oxidative cross-coupling. researchgate.net

While the direct regioselective functionalization of the C-3 position of 2-(2-nitrophenyl)imidazole itself is not extensively detailed in the provided context, the principles from related systems are applicable. For instance, a metal-free, regioselective C-2–H functionalization of 1-substituted imidazoles has been achieved through a cascade reaction with acylacetylenes and aldehydes. sci-hub.se This highlights the potential for developing specific methods to target different positions on the imidazole ring of 2-(2-nitrophenyl)imidazole.

Research on the functionalization of the imidazole side chain of histidine has demonstrated that sequential regioselective functionalization at the C-2, C-5, N-1, and N-3 positions is possible. researchgate.net This level of control over substitution patterns is highly desirable for creating a diverse library of 2-(2-nitrophenyl)imidazole analogues.

Preparation of N-Substituted 2-(2-nitrophenyl)imidazole Derivatives

The synthesis of N-substituted imidazole derivatives is a common strategy to modify the properties of the parent compound. A general method for preparing N-substituted imidazoles involves the reaction of imidazole with an appropriate electrophile. For example, imidazole can be reacted with ethylchloroacetate to form an imidazole ester, which can then be reacted with various amines to yield a series of N-substituted imidazole derivatives. nih.gov

In the context of 2-(2-nitrophenyl)imidazole, N-substitution can be achieved through various synthetic routes. For instance, 1-methyl-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole was synthesized by the N-methylation of 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole using sodium hydride and methyl iodide. researchgate.net This demonstrates a straightforward approach to introducing an alkyl group onto the imidazole nitrogen.

Furthermore, a process for preparing N-substituted imidazole compounds involves reacting imidazole or its functional derivative with an aldehyde. epo.org The synthesis of 1-(2-methyl-6-nitrobenzoyl)-1H-imidazole involves the acylation of the imidazole nitrogen with 2-methyl-6-nitrobenzoyl chloride. This highlights the versatility of the imidazole nitrogen in reacting with various electrophiles to generate a wide array of N-substituted derivatives.

A series of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives have also been synthesized, showcasing more complex N-substitution patterns. researchgate.net These examples underscore the importance of N-substitution in expanding the chemical space of 2-(2-nitrophenyl)imidazole analogues for various applications.

Elucidation of Structural Features and Conformation of 2 2 Nitrophenyl Imidazole

Crystal Structure Analysis of 2-(2-nitrophenyl)imidazole and its Derivatives

A defining feature of the molecular conformation of 2-(2-nitrophenyl)imidazole derivatives is the significant twist between the imidazole (B134444) and the 2-nitrophenyl rings. The dihedral angle, which measures this twist, varies depending on the other substituents on the imidazole core and the crystal packing forces.

In the case of 2-(2-Nitrophenyl)-1H-benzimidazole, a closely related derivative, the dihedral angle between the benzimidazole (B57391) moiety and the benzene (B151609) ring is 40.08 (6)°. researchgate.net For N-(tert-butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine, this angle between the imidazole and benzene rings is 54.5(7)°. sphinxsai.com Another study on a similar derivative, N-(tert-Butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine, reported a dihedral angle of 55.68 (11)° between the pyridine (B92270) and benzene rings. iucr.orgiucr.org

The substitution pattern on the imidazole ring plays a crucial role. For instance, in 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole, the rotation angle between the nitrophenyl and imidazole rings is reported to be between 44.8 (2)° and 45.5 (1)°, depending on the solvent used for crystallization. nih.gov When a methyl group is added to the imidazole nitrogen, as in 1-methyl-2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole, the steric repulsion increases this angle dramatically to 85.2 (1)°. nih.gov In a more complex derivative, 2-[2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol, the dihedral angle between the central imidazole ring and the o-nitrobenzene ring is 77.34 (6)°. researchgate.net

The nitro group itself is also twisted out of the plane of the benzene ring. In N-(tert-butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine, the torsion angle defining this twist is 53(2)°, giving the molecule a (+) Syn-Clinal conformation. sphinxsai.com A separate analysis of the same compound reported a dihedral angle of 49(3)° between the nitro group and the benzene ring. iucr.orgiucr.org

| Compound | Rings / Groups Measured | Dihedral Angle (°) | Reference |

| 2-(2-Nitrophenyl)-1H-benzimidazole | Benzimidazole moiety and benzene ring | 40.08 (6) | researchgate.net |

| N-(tert-butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | Imidazole ring and benzene ring | 54.5 (7) | sphinxsai.com |

| N-(tert-butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | Nitro group and benzene ring | 53 (2) | sphinxsai.com |

| 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole | Nitrophenyl ring and imidazole ring | 44.8 (2) - 45.5 (1) | nih.gov |

| 1-methyl-2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole | Nitrophenyl ring and imidazole ring | 85.2 (1) | nih.gov |

| 2-[2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol | Imidazole ring and o-nitrobenzene ring | 77.34 (6) | researchgate.net |

The specific conformation adopted by these molecules is often stabilized by weak intramolecular interactions. In the crystal structure of 2-[2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol, the molecular conformation is notably stabilized by two intramolecular C—H⋯π interactions. researchgate.net These interactions involve the hydrogen atoms of the propanol (B110389) substituent and the π-electron systems of the adjacent phenyl rings, helping to lock the molecule into a preferred three-dimensional shape. researchgate.net

The way individual molecules of 2-(2-nitrophenyl)imidazole and its derivatives arrange themselves in a crystal is dictated by a network of intermolecular interactions. Hydrogen bonds are the primary drivers of the supramolecular architecture.

In the crystal structure of 2-(2-Nitrophenyl)-1H-benzimidazole, molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming chains that extend along the b-axis. researchgate.net These primary chains are further interconnected by weaker C—H⋯O hydrogen bonds, where a hydrogen atom from a benzene ring interacts with an oxygen atom of the nitro group on an adjacent molecule, creating a two-dimensional network. researchgate.net

Similarly, for 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole, the packing is determined by N—H⋯N hydrogen bonds that link the molecules into extended chains. nih.gov The distance between the donor and acceptor nitrogen atoms in these chains is approximately 2.920 Å to 2.944 (5) Å. nih.gov

In derivatives where the imidazole nitrogen is substituted, such as N-(tert-butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine, N—H⋯N hydrogen bonds still play a critical role, linking the molecules into chains. sphinxsai.comiucr.orgiucr.org These chains can then be further organized into layers through C—H⋯π interactions. sphinxsai.com For derivatives containing hydroxyl groups, such as 2-[2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol, O—H⋯N hydrogen bonds are the dominant interaction, linking molecules into chains running parallel to the b-axis. researchgate.net

| Compound | Intermolecular Interaction Type | Supramolecular Structure | Reference |

| 2-(2-Nitrophenyl)-1H-benzimidazole | N—H⋯N, C—H⋯O | Chains linked into a two-dimensional network | researchgate.net |

| 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole | N—H⋯N | Extended chains | nih.gov |

| N-(tert-butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | N—H⋯N, C—H⋯π | Chains linked into layers | sphinxsai.com |

| 2-[2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]-3-phenylpropan-1-ol | O—H⋯N | Chains parallel to the b-axis | researchgate.net |

Spectroscopic Characterization Methodologies in 2 2 Nitrophenyl Imidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of 2-(2-nitrophenyl)imidazole derivatives in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, chemists can map out the connectivity and chemical environment of atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the analysis of 2-(2-nitrophenyl)imidazole derivatives, the signals corresponding to the protons on the 2-nitrophenyl group are particularly diagnostic. These aromatic protons typically appear as a complex multiplet or a series of doublets and triplets in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants (J-values) are influenced by the electron-withdrawing nature of the nitro group and the substitution pattern on both the phenyl and imidazole (B134444) rings.

For instance, in the spectrum of 1-(2-nitrophenyl)-1H-imidazole, the proton signals for the nitrophenyl group appear from 7.46 to 8.01 ppm. rsc.org Similarly, for N-(tert-Butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine, the protons of the 2-nitrophenyl moiety are observed between 7.51 and 7.91 ppm. iucr.orgiucr.org The analysis of these patterns allows for the unambiguous assignment of the protons on the nitrophenyl ring, confirming the "2-nitro" substitution pattern. Two-dimensional NMR techniques such as COSY and NOESY can be used to further resolve complex spectra and confirm spatial relationships between protons. clockss.org

¹H NMR Data for the 2-Nitrophenyl Group in Related Imidazole Compounds

| Compound Name | Solvent | Chemical Shift (δ) of 2-Nitrophenyl Protons (ppm) |

|---|---|---|

| 1-(2-nitrophenyl)-1H-imidazole | CDCl₃ | 8.01 (dd), 7.74 (dt), 7.68-7.60 (m), 7.51-7.46 (m) |

| N-(tert-Butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | CDCl₃ | 7.91 (dd), 7.65 (d), 7.51 (dd) |

| 2-(2-Nitrophenyl)-4,5-bis(4-N,N-dimethylaminophenyl)-1H-imidazole | DMSO-d₆ | 8.01 (d), 7.90 (d), 7.78 (t), 7.61 (t) |

| 2-(2-Nitrophenyl)-1,4,5-triphenyl imidazole | CDCl₃-d₁ | 7.90 (d), 7.55 (t), 7.49 (t), 7.21 (d) |

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its electronic environment. In 2-(2-nitrophenyl)imidazole derivatives, the carbon atoms of the nitrophenyl ring and the imidazole ring can be clearly distinguished and assigned.

The carbon atom attached to the nitro group (C-NO₂) is typically found significantly downfield due to the group's strong electron-withdrawing effect. For example, in 1-(2-nitrophenyl)-1H-imidazole, the carbon signals of the nitrophenyl ring are observed at 145.3, 133.7, 130.3, 129.6, and 125.3 ppm. rsc.org The carbon at the 2-position of the imidazole ring, which is bonded to the nitrophenyl group, also has a characteristic chemical shift. The analysis of the complete ¹³C spectrum, often aided by two-dimensional techniques like HMQC and HMBC which correlate carbon and proton signals, allows for the definitive assignment of every carbon in the molecule's framework. clockss.org

¹³C NMR Data for the 2-Nitrophenyl Group in Related Imidazole Compounds

| Compound Name | Solvent | Chemical Shift (δ) of 2-Nitrophenyl Carbons (ppm) |

|---|---|---|

| 1-(2-nitrophenyl)-1H-imidazole | CDCl₃ | 145.3, 133.7, 130.3, 129.6, 125.3 |

| N-(tert-Butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | CDCl₃ | 149.5, 132.8, 132.4, 130.3, 124.7 |

| 2-(2-Nitrophenyl)-4,5-bis(4-N,N-dimethylaminophenyl)-1H-imidazole | DMSO-d₆ | 148.2, 131.8, 128.9, 127.6, 123.6 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used in the study of 2-(2-nitrophenyl)imidazole to determine the molecular weight of the compound and to gain structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often non-volatile, compounds like imidazole derivatives without causing significant fragmentation. In ESI-MS analysis of 2-(2-nitrophenyl)imidazole compounds, the molecule is typically observed as a protonated molecular ion [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺. clockss.org This allows for the precise determination of the molecular weight, which serves as a primary confirmation of the compound's identity. For example, the synthesis of N-(tert-Butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine, with an expected exact mass of 310.1430, was confirmed by the observation of a corresponding mass in its ESI-MS spectrum. iucr.orgiucr.org The technique is also sensitive enough to probe the formation of reaction intermediates and products in solution. acs.org

ESI-MS Data for Related Imidazole Compounds

| Compound Name | Observed Ion | m/z |

|---|---|---|

| N-(tert-Butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine | [M+H]⁺ | 311.20 |

| 2-(2-Nitrophenyl)-4,5-bis(4-N,N-dimethylaminophenyl)-1H-imidazole | [M+Na]⁺ | 450 |

| 2-(4-Nitrophenyl)-4,5-bis(4-N,N-dimethylaminophenyl)-1H-imidazole | [M+Na]⁺ | 450 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While some complex imidazole derivatives may require derivatization to increase their volatility, GC-MS is a valuable tool for the analysis of simpler structures. semanticscholar.org The compound is first separated from a mixture by the GC column and then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization method causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a molecular fingerprint for identification. For the related compound 2-(2-nitrophenyl)-1H-benzimidazole, the most abundant ion (top peak) in its GC-MS spectrum is the molecular ion at m/z 239, with other significant fragments observed at m/z 222 and 193. nih.gov

Direct Ionization Mass Spectrometry (DIMS) is a method where the sample is introduced directly into the ion source of the mass spectrometer without prior chromatographic separation. This technique allows for rapid analysis of samples. In the context of related heterocyclic synthesis, DIMS has been used for the characterization of final products, such as in the synthesis of quinazoline (B50416) derivatives from precursors related to 2-(2-nitrophenyl)imidazole. researchgate.net This method provides a quick confirmation of the molecular weight of the synthesized compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of 2-(2-nitrophenyl)imidazole and its derivatives, IR spectra provide key insights into their molecular structure.

The analysis of 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole, a closely related compound, reveals characteristic absorption bands. researchgate.netscielo.org.mx The spectrum typically shows vibrations corresponding to the N-H group, aromatic C-H bonds, C=N stretching of the imidazole ring, and the symmetric and asymmetric stretches of the nitro (NO₂) group. For instance, in various imidazole derivatives, the N-H stretch often appears as a broad band in the region of 3100-3500 cm⁻¹. ijpsonline.comimpactfactor.org Aromatic C-H stretching vibrations are typically observed around 3030-3100 cm⁻¹. ijpsonline.com The C=C and C=N stretching vibrations from the aromatic and imidazole rings are found in the 1450-1650 cm⁻¹ region. impactfactor.org

Crucially, the nitro group presents two strong and distinct absorption bands. The asymmetric stretching vibration typically appears in the 1500-1575 cm⁻¹ range, while the symmetric stretch is observed between 1300-1360 cm⁻¹. impactfactor.org The presence of these bands is a clear indicator of the nitro-substituent on the phenyl ring.

Table 1: Typical Infrared Absorption Bands for 2-(2-nitrophenyl)imidazole Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretch | 3100 - 3500 | ijpsonline.comimpactfactor.org |

| C-H (Aromatic) | Stretch | 3030 - 3100 | ijpsonline.com |

| C=N (Imidazole) | Stretch | 1643 - 1650 | impactfactor.org |

| C=C (Aromatic) | Stretch | 1450 - 1610 | impactfactor.org |

| NO₂ (Nitro) | Asymmetric Stretch | 1500 - 1575 | impactfactor.org |

| NO₂ (Nitro) | Symmetric Stretch | 1300 - 1360 | impactfactor.org |

Note: The exact positions of the peaks can be influenced by the molecular environment and any additional substituents on the imidazole or phenyl rings.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule and provides information about its optical properties. For compounds like 2-(2-nitrophenyl)imidazole, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions within the conjugated system formed by the phenyl and imidazole rings.

The presence of the nitro group, a strong electron-withdrawing group, and the imidazole ring, which can act as a π-linker, creates a "push-pull" system that significantly influences the electronic absorption spectrum. clockss.org This intramolecular charge transfer (ICT) character often results in absorption bands at longer wavelengths (a bathochromic or red shift). nih.gov

In studies of related triphenyl-imidazole (lophine) derivatives, the introduction of a nitro group was found to influence the absorption spectra. sioc-journal.cn For example, the UV-Vis spectrum of 2-(4-nitrophenyl)-4,5-bis(4-N,N-dimethylaminophenyl)-1H-imidazole in dichloromethane (B109758) shows a maximum absorption (λmax) that is red-shifted due to the strong donor-acceptor character. clockss.org The specific position of the absorption maxima depends on the solvent polarity and the electronic nature of other substituents on the rings. nih.govrsc.org

Table 2: UV-Vis Absorption Data for a Related Nitro-Substituted Imidazole Derivative

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) | Reference |

|---|

This table presents data for a structurally related compound to illustrate the typical absorption properties.

The optical band gap of these materials, which is a critical parameter for optoelectronic applications, can be estimated from the onset of the absorption band in the UV-Vis spectrum. rsc.org

Fluorescence Spectrometry for Photophysical Characterization

Fluorescence spectrometry measures the emission of light from a molecule after it has absorbed light. This technique is used to investigate the photophysical properties of 2-(2-nitrophenyl)imidazole, such as its fluorescence quantum yield and lifetime. The fluorescence behavior is intimately linked to the molecule's structure and the nature of its electronic excited states.

Generally, imidazole derivatives can be highly fluorescent. researchgate.netmdpi.com However, the presence of a nitro group often leads to quenching or a significant reduction in fluorescence intensity. This quenching effect occurs because the nitro group can promote non-radiative decay pathways, such as intersystem crossing, from the excited singlet state back to the ground state. acs.org

Despite this, some nitro-containing imidazole compounds do exhibit fluorescence. In a study of triphenyl imidazole derivatives, it was found that a nitro group substituent caused a red-shift in the emission spectrum compared to the unsubstituted parent compound. sioc-journal.cn This suggests that while the nitro group can be a quencher, it also lowers the energy of the excited state, leading to emission at longer wavelengths. The fluorescence properties, including emission maxima and quantum yield, are also highly dependent on the solvent environment. dergipark.org.tr

Table 3: Illustrative Fluorescence Properties of Imidazole Derivatives

| Compound Type | Observation | Potential Influence of Nitro Group | Reference |

|---|---|---|---|

| Triphenyl Imidazole | Benzyl group causes blue-shift | Nitro group causes red-shift in emission | sioc-journal.cn |

| Phenanthroimidazole Dyes | Emission wavelengths observed between 380-428 nm | Longer conjugation can lead to bathochromic shifts | dergipark.org.tr |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. While direct XPS studies on 2-(2-nitrophenyl)imidazole are not widely reported, data from related systems and catalysts used in its synthesis provide valuable insights into the expected binding energies. scielo.org.mxpeacta.org

An XPS analysis would confirm the presence of carbon (C), nitrogen (N), and oxygen (O). High-resolution scans of the C 1s, N 1s, and O 1s regions would provide detailed information about the chemical environments of these atoms.

C 1s: The C 1s spectrum would be complex, with components corresponding to C-C/C=C bonds in the aromatic rings (typically around 284.8 eV), C-N bonds of the imidazole ring (around 285.2-285.8 eV), and carbon atoms attached to the nitro group. scielo.org.mxmdpi.com

N 1s: The N 1s region is particularly informative. It would show distinct peaks for the nitrogen atoms in the imidazole ring (imine -N= at ~398 eV and amine -NH- at ~400.0 eV) and a separate, higher binding energy peak for the nitrogen in the nitro group (-NO₂) at approximately 405-406 eV. mdpi.com

O 1s: The O 1s spectrum would show a characteristic peak for the oxygen atoms of the nitro group, typically around 532-533 eV. scielo.org.mx

These binding energies allow for the unambiguous identification of the nitro group and the different nitrogen environments within the imidazole ring, confirming the compound's structure. mdpi.comrsc.org

Table 4: Expected Binding Energies (eV) from XPS for 2-(2-nitrophenyl)imidazole and Related Structures

| Element (Region) | Functional Group | Expected Binding Energy (eV) | Reference |

|---|---|---|---|

| C 1s | C-C, C=C (Aromatic) | ~284.8 | mdpi.com |

| C 1s | C-N (Imidazole) | ~285.2 - 285.8 | mdpi.com |

| N 1s | -N= (Imine) | ~398.0 | mdpi.com |

| N 1s | -NH- (Amine) | ~400.0 | mdpi.com |

| N 1s | -NO₂ (Nitro) | ~405.2 | mdpi.com |

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance. For 2-(2-nitrophenyl)imidazole, CV is particularly useful for investigating the reduction of the nitro group.

Studies on structurally similar 2-nitrophenylbenzimidazole derivatives show that these compounds exhibit irreversible cathodic (reduction) responses. uchile.clresearchgate.net The electrochemical reduction of an aromatic nitro group is a multi-step process. The first step, which is often the most difficult, is the addition of a single electron to form a nitro radical anion. uchile.cl This is typically followed by further reduction steps at more negative potentials, eventually leading to the formation of hydroxylamine (B1172632) and amine products.

The cyclic voltammogram of 2-(2-nitrophenyl)imidazole in an aprotic solvent would be expected to show at least one irreversible reduction peak corresponding to the formation of the nitro radical anion. The potential at which this reduction occurs provides information about the electron-accepting ability of the molecule. This reduction potential can be used in conjunction with the oxidation potential to estimate the HOMO-LUMO energy gap of the molecule, a key parameter for electronic materials. rsc.org The electrochemical behavior, including the peak potentials, is influenced by the solvent system, pH (in aqueous media), and the scan rate. uchile.clumich.edu

Table 5: Electrochemical Data for Related Nitroaromatic and Imidazole Compounds

| Compound Family | Redox Process | Observation | Reference |

|---|---|---|---|

| 2-nitrophenylbenzimidazoles | Nitro group reduction | Two irreversible cathodic responses | uchile.cl |

| Lophine Derivatives | Oxidation/Reduction | Reversible or quasi-reversible redox processes used to calculate HOMO/LUMO gaps | rsc.org |

Computational and Theoretical Investigations of 2 2 Nitrophenyl Imidazole

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

Density Functional Theory (DFT) has been a cornerstone in understanding the electronic structure of 2-(2-nitrophenyl)imidazole and its derivatives. These studies typically focus on the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as the energy gap between them (ΔE) is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties.

For instance, DFT calculations on related nitroimidazole compounds have provided insights into their electronic behavior. A study on 2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole using the B3LYP/6-311++G(d,p) level of theory predicted a HOMO-LUMO gap of approximately 3.5 eV, suggesting high reactivity. In another investigation on a series of N-1-sulfonyl substituted 2-substituted benzimidazoles, the HOMO-LUMO energy gap was found to be significantly influenced by the nature and position of substituents. nih.govacs.org For a derivative containing three nitro groups, 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole, the calculated energy gap was as low as 1.842 eV (using the M06 functional), indicating a highly reactive species with potential for nonlinear optical applications. nih.govacs.org

Similarly, for 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, a related heterocyclic system, DFT calculations at the B3LYP/6–311G(d,p) level determined the HOMO and LUMO energies to be -4.0238 eV and -2.3507 eV, respectively, resulting in an energy gap of 1.6731 eV. iucr.org These findings collectively suggest that the electronic properties of 2-(2-nitrophenyl)imidazole are significantly modulated by the electron-withdrawing nature of the nitro group, leading to a relatively small HOMO-LUMO gap and, consequently, high chemical reactivity.

| Compound | Method | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Reference |

|---|---|---|---|---|---|

| 2-[(4-Methoxy-2-nitrophenyl)sulfanyl]-1H-imidazole | B3LYP/6-311++G(d,p) | - | - | ~3.5 | |

| 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole | M06/6-311G(d,p) | - | - | 1.842 | nih.govacs.org |

| 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole | CAM-B3LYP/6-311G(d,p) | - | - | 3.881 | nih.govacs.org |

| 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine | B3LYP/6–311G(d,p) | -4.0238 | -2.3507 | 1.6731 | iucr.org |

Time-Dependent Density Functional Theory (TD-DFT) for Photoelectric Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the excited-state properties of molecules, including their absorption spectra (UV-Vis) and other photoelectric characteristics. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved.

In another study on imidazole-based chalcone (B49325) ligands, TD-DFT was used to elucidate the electronic transitions responsible for their absorption properties. scirp.org These studies typically show that the introduction of a nitro group can lead to a red-shift in the absorption spectrum due to the stabilization of the LUMO. scirp.org It is therefore expected that TD-DFT calculations for 2-(2-nitrophenyl)imidazole would reveal significant charge transfer character in its low-energy electronic transitions, originating from the imidazole (B134444) ring and terminating on the nitrophenyl group.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. uni-rostock.de By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), one can characterize the type and strength of chemical bonds.

QTAIM has been applied to various imidazole derivatives to understand their bonding characteristics. researchgate.net For instance, in a study of two new imidazole-based compounds, QTAIM analysis was used to characterize the nature and strength of hydrogen bonding interactions. researchgate.net In general, QTAIM analysis can reveal the degree of covalent and ionic character in bonds, as well as identify and quantify weak non-covalent interactions that are crucial for understanding the crystal packing and supramolecular chemistry of these compounds. rsc.org

While a specific QTAIM analysis of 2-(2-nitrophenyl)imidazole is not detailed in the provided search results, it is a powerful method that could be used to quantify the electronic effects of the nitro group on the imidazole ring and the nature of the C-N bond connecting the two rings. Such an analysis would provide valuable data on bond orders, charge transfer, and the stability of the molecule.

Molecular Dynamics Simulations for Adsorption and Interaction Studies

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into dynamic processes such as adsorption on surfaces, conformational changes, and interactions with other molecules.

In the context of imidazole derivatives, MD simulations have been employed to study their adsorption behavior, particularly as corrosion inhibitors on metal surfaces. researchgate.net For example, a study on substituted imidazoles, including a nitrophenyl derivative, used MD simulations to investigate their interaction with a mild steel surface. scispace.com These simulations can reveal the orientation of the molecule on the surface and calculate the binding energy, providing a molecular-level understanding of the adsorption process.

While specific MD simulation studies on the adsorption of 2-(2-nitrophenyl)imidazole were not found, research on related compounds demonstrates the potential of this technique. For instance, MD simulations of 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole have been used to confirm its stable binding affinity to the COX-2 receptor. nih.gov Such studies are crucial for understanding the interactions of these molecules in biological systems or at material interfaces.

Charge Density and Electrostatic Property Analysis

The analysis of charge density and electrostatic properties provides crucial information about the distribution of electrons in a molecule and how it interacts with its environment. These properties are key to understanding intermolecular interactions, reactivity, and crystal packing.

Experimental and theoretical charge density studies on related nitroimidazole derivatives have been performed. For example, an analysis of 1-phenyl-4-nitroimidazole revealed that the nitro group has an electron-withdrawing effect, resulting in a globally negative charge and a slightly negative electrostatic potential around it. acs.org Similarly, a study on 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile involved the determination of the experimental charge density distribution and the calculation of electrostatic energies and molecular dipole moments. acs.orgnih.gov

These studies indicate that the nitro group in 2-(2-nitrophenyl)imidazole would significantly influence its electrostatic potential, creating an electron-deficient (electrophilic) region on the phenyl ring and electron-rich (nucleophilic) regions around the nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group. The electrostatic potential map of a related compound, 1-methyl-5-(2-nitrophenyl)-1H-imidazole, has been computationally generated to understand its interaction with biological targets. unil.ch

Reaction Mechanism Predictions and Transition State Calculations

Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For reactions involving 2-(2-nitrophenyl)imidazole, such as the reduction of the nitro group or other functional group transformations, computational studies can provide a detailed mechanistic understanding.

For instance, a study on the reaction of 4,5-dimethyl-2-(3-nitrophenyl)imidazo-1-ol with epichlorohydrin (B41342) utilized DFT calculations to predict the transition states and propose a reaction pathway. niscpr.res.in The calculations showed that the reaction proceeds through multiple transition states involving nucleophilic attack. niscpr.res.in

Another relevant study investigated the reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles, which is a reaction that the title compound could potentially undergo. researchgate.net Furthermore, computational studies have been performed on the mechanism of phosphate (B84403) diester cleavage assisted by an imidazole moiety, revealing a S_N2(P)-type mechanism with a pentacoordinated phosphorus transition state. acs.orgnih.gov Although this is a different reaction, it demonstrates the capability of computational methods to unravel complex reaction pathways involving imidazole derivatives. These examples underscore the power of computational chemistry to predict the most likely reaction mechanisms for 2-(2-nitrophenyl)imidazole and to design new synthetic routes.

Mechanistic Insights into 2 2 Nitrophenyl Imidazole Reactivity and Biological Action

General Reaction Mechanisms of Imidazole (B134444) Derivatives

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in many biologically important molecules, including the amino acid histidine. pharmaguideline.comnih.gov Its unique electronic structure allows it to participate in a wide array of chemical reactions. Imidazole is amphoteric, meaning it can act as both an acid and a base. pharmaguideline.comnih.gov The pyridine-like N3 atom is basic and can be protonated by strong acids to form stable salts, while the pyrrole-like N1-hydrogen is weakly acidic and can be removed by a strong base. pharmaguideline.comnih.gov

Imidazole derivatives readily undergo electrophilic substitution reactions, being more susceptible to electrophilic attack than the related pyrazole (B372694) structure. slideshare.net Common electrophilic substitutions include nitration, sulfonation, and halogenation. slideshare.net The ring is also subject to N-alkylation and N-acylation. pharmaguideline.com

Conversely, nucleophilic substitution on an unsubstituted imidazole ring is generally not feasible. pharmaguideline.com However, the presence of electron-withdrawing groups or the transformation of the imidazole into an imidazolium (B1220033) salt can activate the ring towards nucleophilic attack, particularly at the C2 position. pharmaguideline.comsemanticscholar.org For instance, 2-haloimidazoles can undergo nucleophilic substitution where the halogen is replaced by a nucleophile. pharmaguideline.com The reactivity of the imidazole core is central to its function in various chemical and biological contexts, from serving as a ligand for metal ions to participating in enzymatic catalysis. nih.govresearchgate.net

Detailed Mechanistic Pathways Involving 2-(2-nitrophenyl)imidazole

The presence of the 2-nitrophenyl group at the C2 position of the imidazole ring introduces specific reactive pathways, largely dictated by the chemistry of the nitro group. These pathways are crucial for its applications, for instance, in prodrug design and caged compound technology.

A significant reaction pathway for 2-(2-nitrophenyl)imidazole derivatives is tandem reductive cyclization. This process typically involves the reduction of the nitro group to an amino group, which then acts as an internal nucleophile, attacking a suitable electrophilic center to form a new ring system.

One well-documented example is the Zn/H₂O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with various aldehydes. rsc.orgrsc.org This one-pot reaction synthesizes 5,6-dihydrobenzo rsc.orgresearchgate.netimidazo[1,2-c]quinazolines. rsc.orgrsc.org The proposed mechanism involves the initial reduction of the nitro group on the phenyl ring by the zinc/water system to generate a 2-(2-aminophenyl)-1H-benzo[d]imidazole intermediate. researchgate.net This intermediate then undergoes a condensation reaction with an aldehyde, followed by an intramolecular cyclization to yield the final tetracyclic product. researchgate.net

The efficiency of this reaction is dependent on the reaction conditions. Studies have optimized these conditions by screening various reduction systems, solvents, and temperatures.

| Entry | Reduction System | Solvent | Temperature (°C) | Yield (%) of 3a* |

|---|---|---|---|---|

| 1 | Cu/H₂O | i-PrOH | 110 | Trace |

| 2 | Fe/H₂O | i-PrOH | 110 | 53 |

| 3 | Zn/H₂O | i-PrOH | 110 | 87 |

| 4 | SnCl₂/H₂O | i-PrOH | 110 | 75 |

*Product is 6-phenyl-5,6-dihydrobenzo rsc.orgresearchgate.netimidazo[1,2-c]quinazoline. Data sourced from optimization studies. rsc.org

This tandem approach is valued for its efficiency and use of inexpensive and environmentally benign reagents. rsc.orgrsc.org Other methods for reductive cyclization of nitroarenes include electrochemical synthesis and reactions mediated by reagents like TiCl₃ or catalyzed by iodine. rsc.orgnih.gov

The imidazole moiety is an effective nucleophile, and this property is exploited in mechanisms for the cleavage of phosphate (B84403) diesters. While not specific to 2-(2-nitrophenyl)imidazole itself, studies on structurally related compounds provide a clear mechanistic template. The cleavage of phosphate diesters assisted by a neighboring imidazole group often proceeds through a nucleophilic substitution at the phosphorus center. nih.gov

This reaction typically follows an Sₙ2(P)-type mechanism, which involves the intramolecular attack of the imidazole nitrogen on the phosphorus atom. nih.gov This attack leads to the formation of a pentacoordinated phosphorus transition state (or a transient intermediate). In this transition state, the incoming imidazole nucleophile and the departing leaving group (e.g., a p-nitrophenolate) occupy apical positions. nih.gov The subsequent collapse of this intermediate results in the cleavage of the P-O bond to the leaving group and the formation of a cyclic aryl phosphoimidazole product. nih.gov Kinetic studies have shown this intramolecular cyclization to be highly efficient, significantly faster than reactions with external nucleophiles. nih.gov

The 2-nitrophenyl group is a well-known photolabile protecting group, often used in "caged compounds" to control the release of biologically active molecules with light. uni-konstanz.de The 2-(2-nitrophenyl)ethyl (NPE) caging group, a derivative structure, undergoes a specific set of photochemical reactions to release the caged substrate. uni-konstanz.deuni-konstanz.de

The primary photochemical event upon UV irradiation is an intramolecular hydrogen abstraction. The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the α-position of the ethyl group). uni-konstanz.deuni-konstanz.de This Norrish type II reaction generates a transient species known as an aci-nitro compound. nih.govrsc.org

The aci-nitro intermediate exists in equilibrium with its anionic form, and the position of this equilibrium is influenced by the solvent and pH. uni-konstanz.deuni-konstanz.de The subsequent fate of the aci-nitro species determines the efficiency of the uncaging process. Two main pathways compete:

Beta-Elimination (β-Elimination) : This is the productive pathway for uncaging. It occurs from the aci-nitro anion and involves the elimination of the caged molecule, leading to the formation of 2-nitrostyrene. uni-konstanz.denih.gov

Rearrangement : The undissociated aci-nitro compound can rearrange to form a nitrosobenzene (B162901) derivative, a process that does not release the caged substrate and thus represents an unproductive pathway. uni-konstanz.deuni-konstanz.de

Photoexcitation → Intramolecular H-abstraction → Aci-nitro intermediate ⇌ Aci-nitro anion

Aci-nitro anion → β-Elimination → Release of caged molecule + 2-nitrostyrene

Aci-nitro intermediate → Rearrangement → Unproductive side-product (nitroso derivative)

The rate-limiting step for the release of the active species is often, but not always, the decay of the aci-nitro intermediate. nih.govlookchem.com The quantum yield and product distribution are highly dependent on reaction conditions, such as solvent basicity, which can shift the equilibrium towards the aci-nitro anion and favor the desired beta-elimination pathway. uni-konstanz.de

| Compound | Leaving Group (Caged Moiety) | Quantum Yield (Φ) | Key Photoproducts |

|---|---|---|---|

| 2-(2-nitrophenyl)ethyl acetate (B1210297) | Acetate | ~0.05 - 0.1 | Released Acetate, 2-nitrostyrene, Nitroso derivative |

| NPE-caged N-hydroxysulfonamides | N-hydroxysulfonamide | Varies | HNO, Sulfinate, 2-nitrostyrene, Sulfohydroxamic acid |

| NPE-caged ATP | ADP | ~0.63 | ATP, 2-nitrostyrene |

Data compiled from various studies on 2-(2-nitrophenyl)ethyl-caged compounds. uni-konstanz.denih.govnih.gov

Influence of Structural Factors on Reaction Pathways and Efficiency

In the context of tandem reductive cyclization, the nature of substituents on the 2-(2-nitrophenyl)imidazole core affects the reaction outcome. For the Zn/H₂O-mediated cyclization, substrates bearing either electron-withdrawing groups (e.g., -Cl, -Br) or electron-donating groups (e.g., -Me, -OMe) on the nitrobenzene (B124822) ring were found to undergo complete conversion. rsc.org However, these substitutions led to poorer selectivity and the generation of more by-products, resulting in only moderate yields of the desired quinazoline (B50416) products. rsc.org

For nucleophilic reactions, such as the imidazole-assisted cleavage of phosphate diesters, the geometry and proximity of the nucleophilic imidazole nitrogen to the electrophilic phosphorus center are paramount. nih.gov The specific arrangement of the atoms determines the "effective molarity" of the intramolecular nucleophile, with optimal positioning leading to dramatic rate enhancements. nih.gov

In photochemical uncaging reactions, the pKₐ of the leaving group can play a critical role. For example, in the photodecomposition of NPE-caged N-hydroxysulfonamides, the pKₐ of the N-H proton influences the cleavage pathway. nih.gov Deprotonating this site was found to favor the desired concerted C-O/N-S bond cleavage that releases nitroxyl (B88944) (HNO), although it also increased the level of an undesired O-N bond cleavage pathway. nih.gov This demonstrates how subtle electronic changes in the caged moiety can steer the reaction down different mechanistic routes, thereby affecting the efficiency and fidelity of photorelease. nih.gov

Biological Activities and Pharmacological Potential of 2 2 Nitrophenyl Imidazole and Its Analogues

Anticancer and Antitumor Properties of Imidazole (B134444) Derivatives

Imidazole-containing compounds represent a significant class of agents investigated for their anticancer potential. nih.govnih.gov Their derivatives have been shown to exhibit cytotoxic effects against a wide range of human cancer cell lines through various mechanisms of action. nih.gov These mechanisms include the inhibition of crucial enzymes like kinases, disruption of microtubule polymerization, and induction of apoptosis (programmed cell death). nih.govrsc.org

The versatility of the imidazole scaffold allows for chemical modifications that can enhance potency and selectivity against cancer cells. mdpi.com For instance, the introduction of different substituents on the imidazole ring can lead to compounds with potent inhibitory effects on specific biological targets involved in cancer progression, such as receptor tyrosine kinases and histone deacetylases. nih.govnih.gov

Several studies have highlighted the efficacy of imidazole derivatives against various cancer types. For example, novel hybrid compounds combining imidazole with a 2-phenylbenzofuran (B156813) structure have demonstrated potent activity against human tumor cell lines including SMMC-7721 (hepatocellular carcinoma), SW480 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), and HL-60 (promyelocytic leukemia), with some analogues showing greater activity than the standard chemotherapeutic drug cisplatin. nih.gov Similarly, certain 2,4-disubstituted-1,5-diphenyl-1H-imidazole derivatives have shown significant cytotoxic activity against Hep G2 human liver cancer cell lines. indexcopernicus.com Fused imidazole systems have also been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov

Research has also explored the potential of imidazole derivatives to induce cellular senescence, a state of irreversible cell growth arrest, in cancer cells. rsc.org One study synthesized a series of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles and found that a specific compound, NSC 771432, could inhibit cancer cell migration and induce cell cycle arrest and senescence in A549 lung cancer cells. rsc.org

Table 1: Anticancer Activity of Selected Imidazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect/Activity | Reference(s) |

|---|---|---|---|

| Benzimidazole (B57391) Sulfonamides | A549, HeLa, HepG2, MCF-7 | Potent cytotoxicity with IC50 values in the low micromolar range. | nih.gov |

| Imidazole-Benzoxazepinone Hybrids | K-562 (leukemia), MCF-7 (breast) | Specific inhibition of leukemia cells. | mdpi.com |

| 2,4-disubstituted-1,5-diphenyl-1H-imidazoles | Hep G2 (liver) | Significant cytotoxic activity. | indexcopernicus.com |

| Fused Imidazoles (e.g., Compound 3c) | MDA-MB-231, T47D, MCF-7 (breast), A549 (lung), HT-29 (colorectal) | Potent EGFR inhibition and inhibition of cell growth at low micromolar concentrations. | nih.gov |

| 2-phenylbenzofuran-imidazole hybrids | SMMC-7721, SW480, MCF-7, HL-60 | Potent cytotoxicity, some more active than cisplatin. | nih.gov |

| NSC 771432 | A549 (lung) | Induces cell cycle arrest and cellular senescence. | rsc.org |

Broad-Spectrum Antimicrobial Activity

Nitroimidazole derivatives are a well-established class of antimicrobial agents, with their biological action largely dependent on the reduction of the nitro group within the microbial cell. researchgate.net This reduction process generates reactive intermediates, such as nitro radicals and hydroxylamine (B1172632) derivatives, which are cytotoxic to the microorganism. researchgate.net These reactive species can covalently bind to and damage cellular macromolecules like DNA, leading to cell death. nih.gov This mechanism is particularly effective in anaerobic environments, making nitroimidazoles potent agents against anaerobic bacteria and certain protozoa.

The imidazole nucleus is a core component of many compounds with demonstrated antibacterial properties. mdpi.com The antibacterial activity of nitro-containing molecules is one of their most widely observed effects. nih.gov For instance, 2-nitroimidazole (B3424786) (also known as azomycin) was one of the first in its class to show activity against both Gram-positive and Gram-negative bacteria. mdpi.com Subsequent research has involved synthesizing a wide array of 2-nitroimidazole derivatives to enhance their antibacterial spectrum and potency. mdpi.com

Studies have shown that certain synthetic imidazole derivatives exhibit activity against various bacterial strains. For example, a series of thiosemicarbazide (B42300) derivatives of imidazole showed varied activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 1000 µg/mL. mdpi.com However, in the same study, a related series of hydrazone derivatives did not display significant antibacterial effects, highlighting how structural modifications can profoundly influence biological activity. mdpi.com

The imidazole scaffold is famously present in many widely used antifungal drugs, such as miconazole (B906) and ketoconazole, underscoring its importance in the development of antifungal agents. nih.govresearchgate.net These drugs have demonstrated strong activity against various fungal pathogens. researchgate.net Research continues to explore new imidazole derivatives for improved or broader-spectrum antifungal activity. mdpi.com